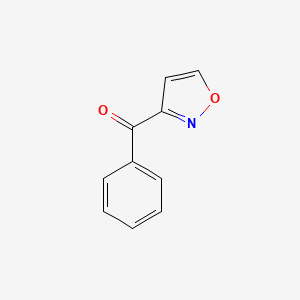

Isoxazol-3-yl(phenyl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

1,2-oxazol-3-yl(phenyl)methanone |

InChI |

InChI=1S/C10H7NO2/c12-10(9-6-7-13-11-9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

XBYZOHTXPQOOJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NOC=C2 |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Isoxazol 3 Yl Phenyl Methanone

Classical Approaches to Isoxazole (B147169) Ring Formation Applied to the Compound

Classical syntheses of the isoxazole ring are foundational in heterocyclic chemistry and can be adapted for the preparation of Isoxazol-3-yl(phenyl)methanone. These methods primarily involve the construction of the five-membered ring from acyclic precursors.

Cyclocondensation Reactions Employing Hydroxylamine (B1172632) Derivatives

One of the most established routes to isoxazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine or its salts. sphinxsai.com To synthesize the target molecule, a β-dicarbonyl precursor bearing a benzoyl group is required. For instance, the reaction of a compound like benzoylpyruvaldehyde (1-phenyl-2,3-dioxopropanal) with hydroxylamine hydrochloride would, in principle, lead to the formation of the desired isoxazole ring through condensation and subsequent dehydration.

Another classical approach involves the reaction of α,β-unsaturated ketones, specifically chalcones, with hydroxylamine hydrochloride. sphinxsai.com This reaction typically proceeds through a Michael addition of hydroxylamine, followed by cyclization and dehydration to form an isoxazoline (B3343090), which can then be oxidized to the corresponding isoxazole.

Table 1: Representative Cyclocondensation Approach

| Precursor Type | Key Reagents | General Conditions | Product Type |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Basic or acidic medium, often in an alcohol solvent | Substituted Isoxazole |

| α,β-Unsaturated Ketone (Chalcone) | Hydroxylamine Hydrochloride (NH₂OH·HCl), Base (e.g., NaOH, KOH) | Reflux in ethanol | Isoxazoline (intermediate), then Isoxazole |

Nitrile Oxide Cycloaddition Strategies

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and highly regioselective method for isoxazole synthesis. researchgate.net This strategy involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. mdpi.com

To construct this compound, one could react benzonitrile (B105546) oxide with an alkyne bearing a formyl group or a protected carbonyl equivalent. The nitrile oxide itself can be generated in situ from various precursors, most commonly by the dehydration of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. tandfonline.comnih.gov For example, benzaldoxime (B1666162) can be oxidized with agents like chloramine-T to generate benzonitrile oxide, which then reacts with a suitable alkyne. nih.gov

A notable variation involves using α-nitroketones as precursors for nitrile oxides. nih.gov This method can be particularly effective for synthesizing 3-acylisoxazoles. The reaction of an α-nitroketone with a dehydrating agent can generate the nitrile oxide intermediate, which then undergoes cycloaddition with a dipolarophile. Research has demonstrated the synthesis of (5-Butylisoxazol-3-yl)(phenyl)methanone via the reaction of 1-nitro-1-phenylpropan-2-one derivatives with 1-hexyne, showcasing the viability of this pathway. nih.gov

Table 2: Nitrile Oxide Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| α-Nitroketone | Alkyne (e.g., 1-hexyne) | Chloramine-T, Base | 64% (for 5-butyl derivative) | nih.gov |

| Aldoxime | Alkyne | Oxone, NaCl, Na₂CO₃, Ball-milling | Up to 85% | tandfonline.com |

| Hydroximoyl Chloride | β-Ketoester | DIPEA, Water/Methanol (B129727) | Good to excellent | nih.gov |

Targeted Synthesis of the Phenylmethanone Moiety

An alternative synthetic logic involves constructing the phenylmethanone group on a pre-formed isoxazole ring. This approach relies on the functionalization of the heterocycle at the C3 position.

Acylation Reactions on Isoxazole Precursors

The direct introduction of a benzoyl group onto the isoxazole ring via electrophilic substitution, such as a Friedel-Crafts acylation, is challenging. The isoxazole ring is considered an electron-deficient heterocycle, which deactivates it towards typical electrophilic attack. Consequently, such reactions often require harsh conditions and may result in low yields or lack of selectivity, making this approach less common than other methods.

Cross-Coupling Methodologies for Aryl Ketone Construction

Modern organometallic chemistry offers powerful tools for forming C-C bonds, providing a robust pathway to aryl ketones. Transition metal-catalyzed cross-coupling reactions are particularly well-suited for this purpose. nih.gov A common strategy involves the carbonylative cross-coupling of a 3-halo-isoxazole with an arylboronic acid (carbonylative Suzuki-Miyaura coupling) or an organozinc reagent (carbonylative Negishi coupling). nih.gov

In a typical carbonylative Suzuki coupling, a 3-bromo- (B131339) or 3-iodo-isoxazole would be reacted with phenylboronic acid under a carbon monoxide atmosphere in the presence of a palladium catalyst and a suitable ligand. researchgate.net This method efficiently forms two C-C bonds in a single operation, directly installing the benzoyl group at the desired position. nih.gov This approach benefits from mild reaction conditions and a broad tolerance of functional groups.

Table 3: Generalized Carbonylative Cross-Coupling Reaction

| Isoxazole Substrate | Coupling Partner | Catalyst System | Key Reagents | Product |

|---|---|---|---|---|

| 3-Halo-isoxazole | Phenylboronic Acid | Palladium Catalyst (e.g., PEPPSI-iPr) | Carbon Monoxide (CO), Base | This compound |

| 3-Halo-isoxazole | Alkynylzinc Reagent | Palladium Catalyst | Carbon Monoxide (CO) | Isoxazol-3-yl(alkynyl)methanone |

Novel and Green Synthetic Protocols

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly protocols for isoxazole synthesis. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. mdpi.com

Several green strategies can be applied to the synthesis of this compound and its derivatives:

Aqueous Media Synthesis : Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. One-pot, three-component syntheses of isoxazole derivatives have been successfully carried out in water, often without the need for a catalyst. researchgate.netresearchgate.net

Ultrasound and Microwave Irradiation : Sonochemistry and microwave-assisted synthesis can significantly accelerate reaction rates, reduce reaction times, and improve yields. mdpi.compreprints.orgnih.gov These techniques offer enhanced energy efficiency compared to conventional heating methods. nih.gov For example, the reaction of chalcones with hydroxylamine hydrochloride can be expedited using ultrasound irradiation. preprints.org

Green Catalysts : The use of biodegradable and reusable catalysts, such as those derived from agro-waste, aligns with green chemistry principles. Water Extract of Orange Fruit Peel Ash (WEOFPA) has been reported as an efficient catalyst for the synthesis of isoxazole derivatives under solvent-free conditions. nih.gov

These novel protocols often focus on multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the final product, thereby increasing efficiency and reducing waste. nih.gov

Table 4: Comparison of Green Synthetic Conditions for Isoxazoles

| Method | Solvent/Medium | Key Advantages | Reference |

|---|---|---|---|

| Ultrasound Irradiation | Ethanol or Water | Reduced reaction times, higher yields, energy efficiency. | mdpi.compreprints.org |

| Microwave Irradiation | Solvent-free or high-boiling point solvents | Rapid heating, high selectivity, improved yields. | nih.gov |

| Catalyst-free Aqueous Synthesis | Water | Environmental friendliness, operational simplicity, no catalyst cost/waste. | researchgate.net |

| Agro-waste Catalysis | Solvent-free or Glycerol | Use of renewable resources, biodegradable catalyst. | nih.gov |

Catalytic and Transition-Metal-Mediated Syntheses

The construction of the isoxazole ring is frequently achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org Transition-metal catalysis, particularly with copper(I), has been instrumental in developing regioselective and efficient one-pot procedures for synthesizing 3,5-disubstituted isoxazoles, which are direct precursors or structural analogs of this compound. nih.gov

One prominent method involves the copper(I)-catalyzed reaction of in situ generated nitrile oxides with terminal acetylenes. nih.gov This approach offers a convenient pathway to 3,5-disubstituted isoxazoles. nih.gov Beyond ring formation, transition metals are pivotal in the functionalization of the pre-formed isoxazole core. researchgate.net The N-O bond within the isoxazole ring is susceptible to cleavage by transition metal catalysts, which allows the isoxazole to act as a versatile building block for more complex nitrogen-containing heterocycles. researchgate.netrsc.org For instance, cobalt and gold catalysts can mediate annulation reactions where the isoxazole ring opens and participates in the formation of new heterocyclic systems like indoles and carbazoles. researchgate.net

Another catalytic approach involves the Friedel-Crafts acylation of aromatic compounds like benzene (B151609) with an isoxazole-3-carbonyl chloride. This reaction, typically catalyzed by a Lewis acid, can produce isoxazol-3-yl ketones. For example, the acylation of benzene with 5-phenylisoxazole-3-carbonyl chloride yields (5-phenylisoxazol-3-yl)(phenyl)methanone, a structural isomer of the target compound. researchgate.net Additionally, solid basic catalysts such as calcium oxide (CaO) have demonstrated high activity in condensation reactions that lead to the formation of isoxazole rings from chalcones and hydroxylamine. dpi-journals.com

| Catalytic Method | Catalyst Example | Reactants | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | Copper(I) | Terminal Alkyne, Nitrile Oxide (in situ generated) | 3,5-Disubstituted Isoxazoles | nih.gov |

| Ring-Opening/Annulation | Cp*Co(III) | Anthranils (isoxazole derivatives), Sulfoxonium Ylides | Indole-Indolone Scaffolds | researchgate.net |

| Friedel-Crafts Acylation | Lewis Acid | 5-Phenylisoxazole-3-carbonyl chloride, Benzene | (5-Phenylisoxazol-3-yl)(phenyl)methanone | researchgate.net |

| Condensation | CaO | Chalcone, Hydroxylamine | 3,5-Disubstituted Isoxazoles | dpi-journals.com |

Flow Chemistry and Continuous Processing Approaches

The synthesis of isoxazole derivatives has been significantly improved by the adoption of flow chemistry and continuous processing. These techniques offer enhanced safety, efficiency, and scalability compared to traditional batch methods. researchgate.net A notable application is the telescoped, three-step continuous flow synthesis of trisubstituted isoxazoles, which involves oximation, chlorination, and cycloaddition. researchgate.net

The flow process is particularly advantageous for thermally sensitive or hazardous steps. For instance, the chlorination of oximes to form hydroximoyl chlorides can be highly exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for superior heat transfer, mitigating the risk of thermal runaway and improving selectivity. researchgate.net Similarly, continuous processing facilitates better control over reaction parameters such as residence time, temperature, and stoichiometry, leading to higher yields and purity. researchgate.netmdpi.com

Photochemical methods in continuous flow have also emerged as a green and efficient alternative for synthesizing related heterocyclic compounds like isoxazol-5(4H)-ones. mdpi.com This approach utilizes visible light to induce the reaction, often reducing the need for catalysts or high temperatures. mdpi.com The modular nature of flow setups allows for the integration of multiple reaction steps, minimizing manual handling and purification of intermediates. researchgate.netmdpi.com

| Process Step | Traditional Batch Issues | Flow Chemistry Advantages | Reference |

| Oximation | Requires phase separation to remove inorganic by-products, limiting processing rate. | Enables continuous operation and extraction, improving throughput. | researchgate.net |

| Chlorination | Addition-limited due to high exothermicity; risk of thermal runaway and side reactions. | Superior heat transfer neutralizes exotherm, allowing for safer and more selective reactions. | researchgate.net |

| Cycloaddition | Can require high temperatures and long reaction times. | Allows access to high temperatures in a controlled manner, shortening reaction times. | researchgate.net |

| Overall | Multiple unit operations with intermediate isolation, leading to lower overall yield and efficiency. | "Telescoped" sequence without isolation reduces waste, improves yield, and increases efficiency. | researchgate.net |

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

Selectivity is a critical aspect of isoxazole synthesis, particularly regioselectivity in the foundational 1,3-dipolar cycloaddition reaction. When an unsymmetrical alkyne reacts with a nitrile oxide, two different regioisomers can be formed (e.g., 3,5-disubstituted vs. 3,4-disubstituted). rsc.org The desired outcome, often the 3,5-disubstituted isomer as a precursor to this compound, depends heavily on the reaction conditions and the electronic and steric properties of the substituents on both the alkyne and the nitrile oxide. rsc.org

The use of catalysts is a primary strategy for controlling this regioselectivity. Copper(I)-catalyzed cycloadditions, for example, are known to provide high regioselectivity for the 3,5-isomer. nih.gov Metal-free syntheses can also be highly regioselective, but the outcome is more dependent on the inherent nature of the reactants. rsc.org

Chemoselectivity becomes important when reactants possess multiple functional groups. For instance, in the reduction of a molecule containing both a ketone and a carboxylic acid ester, a selective reducing agent must be chosen to target only one group. Sodium tetrahydridoborate was used to selectively reduce the ketone group of 5-phenylisoxazol-3-yl phenyl ketone to the corresponding alcohol without affecting other parts of the molecule. researchgate.net Stereoselectivity is generally not a factor in the synthesis of the aromatic isoxazole ring itself. However, it is a crucial consideration when synthesizing non-aromatic isoxazoline derivatives or when chiral centers are present in the substituents. researchgate.net

| Selectivity Type | Synthetic Challenge | Control Strategy | Reference |

| Regioselectivity | Formation of isomeric products (e.g., 3,5- vs 3,4-disubstituted) in 1,3-dipolar cycloaddition. | Use of catalysts (e.g., Copper(I)), control of reaction conditions, choice of substituents. | nih.gov, rsc.org |

| Chemoselectivity | Selective reaction of one functional group in the presence of others (e.g., ketone vs. ester). | Choice of specific reagents (e.g., selective reducing agents like NaBH₄). | researchgate.net |

| Stereoselectivity | Control of stereochemistry in non-aromatic isoxazolines or in side-chain modifications. | Use of chiral auxiliaries, asymmetric catalysis (relevant for derivatives, not the aromatic core). | researchgate.net |

Total Synthesis Strategies Utilizing this compound as a Building Block

This compound and related isoxazole structures are valuable intermediates in total synthesis. The isoxazole ring serves as a stable, masked equivalent of a 1,3-dicarbonyl or β-hydroxy ketone functionality. rsc.orgresearchgate.net This masking allows chemists to carry out transformations on other parts of the molecule without affecting the latent 1,3-dicarbonyl system. The functionality can then be "unmasked" at a later stage, typically through reductive cleavage of the weak N-O bond.

Transition-metal catalysis can facilitate the transformation of the isoxazole ring into other heterocyclic systems. rsc.org This strategic ring-opening and subsequent annulation make isoxazoles versatile synthons for constructing molecules with significant molecular complexity. researchgate.net

Furthermore, isoxazole derivatives are used as scaffolds to build larger, biologically active molecules. For example, (3-phenyl-isoxazol-5-yl)amine, a compound structurally related to the target molecule, has been used as a key building block in the synthesis of novel 4(3H)-quinazolinone derivatives with potential antineoplastic activity. nih.gov In such strategies, the phenyl-isoxazole moiety provides a rigid core from which further complexity can be elaborated, demonstrating its utility as a foundational element in medicinal chemistry and total synthesis.

Reactivity and Transformation of Isoxazol 3 Yl Phenyl Methanone

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement influences its aromatic character and susceptibility to various chemical reactions.

Electrophilic Aromatic Substitution on the Isoxazole Ring

Electrophilic aromatic substitution (EAS) on the isoxazole ring is a key reaction for its functionalization. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the attack of an electrophile by the pi-electrons of the aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common EAS reactions include halogenation, nitration, and sulfonation. lumenlearning.comyoutube.com For instance, bromination and chlorination can be achieved using Br₂ or Cl₂ in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum trichloride (B1173362) (AlCl₃). lumenlearning.comyoutube.com Nitration is typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the active electrophile. youtube.com Sulfonation involves the use of fuming sulfuric acid (H₂SO₃/SO₃) to introduce a sulfonic acid group (-SO₃H). youtube.com

The regioselectivity of these substitutions on the isoxazole ring is influenced by the existing substituents. The phenyl ketone group at the 3-position of isoxazol-3-yl(phenyl)methanone will direct incoming electrophiles to specific positions on the isoxazole ring, although specific studies on this particular molecule are not extensively detailed in the provided results.

Nucleophilic Attack and Ring Opening Reactions

The isoxazole ring can be susceptible to nucleophilic attack, which can lead to ring-opening reactions. nih.gov These reactions often occur under the influence of strong nucleophiles and can be facilitated by the inherent strain of the three-membered ring in some isoxazole derivatives. nih.govkhanacademy.org The nature of the nucleophile and the substitution pattern on the isoxazole ring dictate the outcome of the reaction. researchgate.net

For example, the reaction of isoxazole derivatives with hydrazines can lead to the formation of hydrazones, which can then undergo rearrangements like the Boulton–Katritzky rearrangement to form 1,2,3-triazoles. beilstein-journals.org In some cases, treatment with hydrazine (B178648) can lead to the opening of the isoxazole ring, resulting in the formation of different heterocyclic systems, such as pyrazolylisoxazole derivatives. beilstein-journals.org

The general principle of nucleophilic ring-opening involves the attack of a nucleophile on one of the carbon atoms of the heterocycle, leading to the cleavage of a carbon-heteroatom bond. rsc.orgnih.gov The regioselectivity of this attack is influenced by both steric and electronic factors. khanacademy.orgrsc.org

Reductive and Oxidative Transformations of the Isoxazole Moiety

The isoxazole moiety can undergo both reduction and oxidation. Catalytic hydrogenation is a common method for the reduction of isoxazoles. nih.govelsevierpure.com For instance, 3-substituted benzisoxazoles can be reduced with hydrogen gas using a chiral ruthenium catalyst, leading to the reductive cleavage of the N-O bond and subsequent formation of α-substituted o-hydroxybenzylamines. nih.govelsevierpure.com The reaction often proceeds in the presence of an acylating agent to protect the resulting amine. nih.govelsevierpure.com

Oxidative transformations can also occur. For example, photooxygenation of certain isoxazole derivatives with singlet oxygen can lead to the formation of endoperoxides through a [4+2] cycloaddition reaction. nih.gov

Reactivity of the Phenyl Ketone Moiety

The phenyl ketone portion of this compound offers additional sites for chemical modification.

Carbonyl Group Transformations

The carbonyl group of the ketone is a primary site for a variety of transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgresearchgate.net For example, 5-phenyl(or p-tolyl)isoxazol-3-yl phenyl(or p-tolyl)ketones have been reduced to the corresponding alcohols using sodium borohydride in propan-2-ol. researchgate.net The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into an alkene. organic-chemistry.orgwikipedia.orglumenlearning.com This reaction involves a triphenyl phosphonium (B103445) ylide, which reacts with the ketone to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgwikipedia.orglumenlearning.com The stereochemistry of the resulting alkene depends on the nature of the ylide. wikipedia.org

Electrophilic and Nucleophilic Additions to the Phenyl Ring

The phenyl ring of the ketone moiety is susceptible to electrophilic aromatic substitution, similar to the isoxazole ring. masterorganicchemistry.comlumenlearning.com The benzoyl group is a deactivating, meta-directing group for electrophilic substitution on the phenyl ring. Therefore, reactions like nitration, halogenation, and sulfonation will primarily introduce substituents at the meta position of the phenyl ring.

While direct nucleophilic addition to the unsubstituted phenyl ring is generally not favored, it can occur under specific conditions or if the ring is activated by strongly electron-withdrawing groups.

Data Tables

Table 1: Examples of Reductive Transformations

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 3-Substituted Benzisoxazoles | H₂, {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl, Acylating Agent | α-Substituted N-protected o-hydroxybenzylamines | nih.govelsevierpure.com |

Table 2: Examples of Carbonyl Group Transformations

| Reaction | Reagent(s) | Product Type | General Reference |

|---|---|---|---|

| Reduction | Sodium borohydride or Lithium aluminum hydride | Secondary Alcohol | libretexts.org |

Interplay Between Isoxazole and Phenyl Ketone Moieties: Electronic and Steric Effects

The reactivity of this compound is intricately governed by the electronic and steric interplay between the isoxazole ring and the phenyl ketone substituent. The isoxazole ring, being a five-membered heterocycle with two electronegative heteroatoms (nitrogen and oxygen) in a 1,2-relationship, exerts significant electronic effects on the adjacent benzoyl group. chempedia.infobeilstein-journals.orgbiolmolchem.com Conversely, the phenyl ketone moiety influences the reactivity of the isoxazole ring.

The isoxazole ring is considered an electron-rich aromatic system. nih.gov However, the precise electronic effect can be complex. Deprotonation studies on isoxazole have shown that the acidity of the ring protons varies, with the C5 position being the most acidic. nsf.gov Deprotonation at the C3 position, where the benzoyl group is attached in the title compound, can lead to ring-opening via cleavage of the weak N-O bond. nsf.gov This inherent lability of the N-O bond is a key factor in the chemical behavior of isoxazoles. nih.gov

The presence of the electron-withdrawing benzoyl group at the C3 position is expected to modulate the electronic properties of the isoxazole ring. It can influence the electron density distribution within the ring and affect its susceptibility to nucleophilic or electrophilic attack. Studies on substituted isoxazoles have indicated that the nature of the substituent on the phenyl ring can impact their biological activity, suggesting that electronic effects are transmitted through the molecular framework. nih.gov For instance, electron-donating groups on a phenyl ring at the 3-position of an isoxazole have been shown to enhance antioxidant activity, which is attributed to the potential for forming a phenoxy radical. nih.gov

Steric effects also play a crucial role in the conformation and reactivity of this compound. The relative orientation of the phenyl ring of the ketone and the isoxazole ring can be influenced by steric hindrance. In a related complex molecule, the dihedral angle between a pyrazolo[1,5-a]pyridine (B1195680) ring system and an isoxazole ring was measured at 38.130 (3)°, while the angle with a phenyl ring was 30.120 (3)°, indicating significant twisting out of planarity. nih.gov Conformational analysis of similar diaryl systems has demonstrated that the presence of substituents can dictate the predominant conformer in solution. mdpi.com This twisting can affect the extent of π-conjugation between the two aromatic systems, which in turn influences the molecule's electronic properties and reactivity.

The interplay of these electronic and steric factors is summarized in the table below:

| Feature | Electronic Effect | Steric Effect | Consequence on Reactivity |

| Isoxazole Ring | Electron-rich heterocycle with a labile N-O bond. nih.govnih.gov | Planar five-membered ring. | Susceptible to ring-opening reactions, particularly upon deprotonation at C3. nsf.gov Influences the orientation of the phenyl ketone. |

| Phenyl Ketone | Electron-withdrawing group. | Bulky substituent. | Modulates the electron density of the isoxazole ring. Can hinder the approach of reactants to the isoxazole ring. |

| Interaction | Potential for π-conjugation between the two rings. | Twisting of the bond connecting the two rings to minimize steric strain. | The degree of conjugation affects the overall electronic properties and stability. The dihedral angle influences reactivity at adjacent positions. |

Rearrangement Reactions Involving the Core Structure

The core structure of this compound is susceptible to various rearrangement reactions, a characteristic feature of the isoxazole ring system. These transformations often involve the cleavage of the weak N-O bond and can be initiated by heat, light, or chemical reagents.

Photochemical Rearrangements:

One of the most well-documented rearrangement reactions of isoxazoles is their photoisomerization. nih.govacs.org Upon irradiation with UV light (typically 200–330 nm), isoxazoles can rearrange to form oxazoles. nih.govacs.org This transformation is believed to proceed through the homolytic cleavage of the N-O bond, leading to a diradical intermediate. This intermediate can then cyclize to form a transient acyl-substituted azirine, which subsequently rearranges to the more stable oxazole (B20620). nih.gov

In the context of this compound, photochemical irradiation could potentially lead to the formation of 2-phenyl-5-phenyloxazole. A general mechanism for this type of rearrangement is outlined below:

Table of Photochemical Rearrangement Steps:

| Step | Description | Intermediate/Product |

| 1. Photoexcitation | The isoxazole ring absorbs UV light, promoting it to an excited state. | Excited this compound |

| 2. N-O Bond Homolysis | The weak N-O bond breaks, forming a diradical intermediate. nih.gov | Benzoyl-substituted vinyl nitrene diradical |

| 3. Azirine Formation | The diradical cyclizes to form a highly strained acyl-substituted azirine intermediate. nih.gov | 2-Benzoyl-3-phenyl-2H-azirine |

| 4. Rearrangement to Oxazole | The azirine intermediate rearranges to the thermodynamically more stable oxazole. | 2-Phenyl-5-phenyloxazole |

Furthermore, recent studies have shown that photochemical rearrangement of trisubstituted isoxazoles can lead to the formation of highly reactive ketenimines. nih.gov These ketenimines can then be trapped by nucleophiles, such as hydrazines, to yield other heterocyclic systems like pyrazoles. nih.gov While this has been demonstrated for other substituted isoxazoles, it represents a potential reactive pathway for this compound under photochemical conditions.

Base-Promoted Rearrangements:

The isoxazole ring can also undergo rearrangements under basic conditions. The Boulton–Katritzky rearrangement is a well-known example, typically involving the thermal rearrangement of 3-acyl- or 3-aroyl-substituted isoxazoles in the presence of a base. While the specific rearrangement of this compound itself is not extensively detailed, related systems provide insight. For instance, the base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones to triazolylpyridines has been reported. beilstein-journals.org This suggests that the presence of the benzoyl group at the C3 position could facilitate similar base-catalyzed skeletal reorganizations.

Thermal Rearrangements:

Thermolysis of certain isoxazole derivatives can also induce rearrangements. For example, the non-catalytic thermolysis of 2-azidobenzophenones, which can be considered related structures, leads to the formation of 3-phenylbenzo[c]isoxazoles. researchgate.net While this is an intramolecular cyclization rather than a rearrangement of a pre-formed isoxazole, it highlights the propensity of related structures to form stable heterocyclic systems under thermal conditions, often involving nitrene intermediates.

The susceptibility of the this compound core to these rearrangements underscores the rich and complex chemistry of the isoxazole ring system, offering pathways to a variety of other heterocyclic structures.

Derivatization and Functionalization Strategies for Isoxazol 3 Yl Phenyl Methanone Analogs

Functionalization at the Phenyl Ring

The phenyl ring of Isoxazol-3-yl(phenyl)methanone is a prime site for modification, primarily through electrophilic aromatic substitution and modern cross-coupling reactions. These alterations can significantly impact the electronic and steric properties of the molecule.

Halogenation and Nitration

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental methods for functionalizing the phenyl ring. The (isoxazol-3-yl)carbonyl group is an electron-withdrawing substituent, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta-position.

Halogenation: The introduction of halogen atoms (Cl, Br) onto the phenyl ring is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). The catalyst polarizes the halogen molecule, generating a potent electrophile that can be attacked by the deactivated benzene (B151609) ring.

Nitration: Nitration is accomplished by treating the compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. The resulting nitro-substituted analogs are valuable intermediates, as the nitro group can be further reduced to an amine, enabling a wide range of subsequent chemical transformations.

Table 1: Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents & Conditions | Typical Product |

| Bromination | Br₂, FeBr₃ | (3-Bromophenyl)(isoxazol-3-yl)methanone |

| Chlorination | Cl₂, FeCl₃, heat | (3-Chlorophenyl)(isoxazol-3-yl)methanone |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 323-333K | (Isoxazol-3-yl)(3-nitrophenyl)methanone |

Cross-Coupling Reactions at Aryl Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering a modular approach to derivatization. To utilize these methods, the phenyl ring must first be functionalized with a suitable leaving group, typically a halogen (Br, I) introduced via electrophilic halogenation as described above.

Suzuki Coupling: This reaction involves the coupling of an aryl halide (e.g., (3-bromophenyl)(isoxazol-3-yl)methanone) with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The Suzuki reaction is widely used due to its tolerance of various functional groups and the relatively low toxicity of the boron-containing reagents.

Stille Coupling: The Stille reaction pairs the aryl halide with an organotin compound (stannane). While effective, the toxicity of the organotin reagents and byproducts is a significant drawback.

Negishi Coupling: This method uses an organozinc reagent to couple with the aryl halide. Organozinc compounds are more reactive than their organoboron and organotin counterparts, which can be advantageous in certain synthetic contexts.

These reactions allow for the introduction of a diverse array of substituents, including alkyl, alkenyl, alkynyl, and (hetero)aryl groups, at specific positions on the phenyl ring, dramatically expanding the chemical space accessible from the core structure.

Table 2: Representative Cross-Coupling Reactions for Phenyl Ring Functionalization

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Resulting Linkage |

| Suzuki | (3-Bromophenyl)(isoxazol-3-yl)methanone | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-Aryl |

| Stille | (3-Iodophenyl)(isoxazol-3-yl)methanone | Vinylstannane | PdCl₂(PPh₃)₂ | Aryl-Vinyl |

| Negishi | (3-Chlorophenyl)(isoxazol-3-yl)methanone | Alkylzinc chloride | Pd-PEPPSI | Aryl-Alkyl |

Functionalization at the Isoxazole (B147169) Ring

The isoxazole ring itself provides opportunities for derivatization, although its aromatic character makes direct functionalization challenging. Strategies often rely on either building the ring from already substituted precursors or activating specific positions for subsequent reactions.

Introduction of Alkyl, Aryl, and Heteroatom Substituents

The most common method for producing substituted isoxazoles is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). By choosing appropriately substituted 1,3-dicarbonyl precursors, one can install substituents at what will become the 5-position of the isoxazole ring. For instance, using a substituted benzoylacetate ester in the reaction with hydroxylamine would yield a 5-substituted-3-phenylisoxazole derivative.

Reactions at the 4- and 5-Positions of the Isoxazole Ring

Post-synthetic functionalization of the isoxazole ring in this compound is less common but can be achieved.

Reactions at the 4-Position: The C4-H bond of the isoxazole ring is the most acidic proton, allowing for deprotonation with a strong base like n-butyllithium. The resulting 4-lithioisoxazole is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents at this position.

Reactions at the 5-Position: While direct C-H functionalization at the 5-position is difficult, this position can be functionalized during the synthesis of the isoxazole ring itself. As mentioned, using a substituted β-ketoester in the initial cyclization allows for the introduction of various groups at the 5-position.

Modification of the Carbonyl Group

The carbonyl group serves as a critical linker but is also a reactive site for a variety of chemical transformations, allowing for the creation of analogs with different linking moieties.

Reduction to an Alcohol: The ketone can be readily reduced to a secondary alcohol, yielding [Isoxazol-3-yl(phenyl)methyl]alcohol. This transformation is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol provides a new site for further functionalization, such as esterification or etherification. The existence of related compounds like (3-Phenyl-isoxazol-5-yl)methanol demonstrates this possibility.

Conversion to Oximes and Hydrazones: As a ketone, the carbonyl group can react with hydroxylamine to form an oxime or with hydrazine (B178648) and its derivatives to form hydrazones. These reactions replace the C=O double bond with a C=N double bond, altering the geometry and electronic properties of the linker.

Table 3: Transformations of the Carbonyl Group

| Reaction | Reagents | Product Functional Group | Product Name Example |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Isoxazol-3-yl(phenyl)methanol |

| Oximation | NH₂OH·HCl, Base | Oxime | This compound oxime |

| Hydrazone Formation | H₂NNH₂, Acid catalyst | Hydrazone | This compound hydrazone |

Formation of Oximes, Hydrazones, and Imines

The carbonyl moiety of this compound readily undergoes condensation reactions with primary amino compounds to form a range of C=N double-bonded derivatives, such as oximes, hydrazones, and imines (Schiff bases).

The reaction with hydroxylamine hydrochloride, typically in the presence of a base like sodium bicarbonate or sodium acetate, leads to the formation of the corresponding This compound oxime . lookchem.comacs.org This reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. The formation of oximes from ketones is a well-established transformation in organic synthesis. researchgate.net For instance, the synthesis of benzo[c]isoxazol-3-yl-phenyl-methanone oxime is achieved by reacting 2-phenylisatogen (B154749) with hydroxylamine in the presence of hydrogen chloride and ethanol. lookchem.com

Similarly, the treatment of this compound with hydrazine or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones . These reactions are often carried out in an alcoholic solvent and can be catalyzed by a small amount of acid. The resulting hydrazones can be valuable intermediates for further synthetic transformations, such as the synthesis of pyrazole (B372694) derivatives. researchgate.net

The condensation with primary amines furnishes imines , also known as Schiff bases. The formation of imines from ketones and primary amines is a reversible reaction that is typically driven to completion by the removal of water. nih.gov This can be achieved through azeotropic distillation or the use of a dehydrating agent. The stability of the resulting imine is influenced by the nature of the substituent on the nitrogen atom.

| Reactant | Product |

| Hydroxylamine | This compound oxime |

| Hydrazine | This compound hydrazone |

| Primary Amine (R-NH₂) | N-substituted isoxazol-3-yl(phenyl)methanimine |

Conversion to Alcohols and Amines

The carbonyl group of this compound is susceptible to reduction, providing access to the corresponding secondary alcohol and, through reductive amination, to various secondary and tertiary amines.

The reduction of the ketone to a secondary alcohol, isoxazol-3-yl(phenyl)methanol , can be accomplished using various reducing agents. libretexts.org Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk Sodium borohydride is a milder reagent and is often preferred for its compatibility with a wider range of functional groups and its ease of handling. chemguide.co.uk The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol. chemguide.co.uk Lithium aluminum hydride is a more powerful reducing agent and must be used in an aprotic solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemguide.co.uk Other methods, such as the Meerwein-Ponndorf-Verley (MPV) reduction using aluminum isopropoxide in isopropanol, can also be employed for this conversion. google.com

Reductive amination provides a direct route to amines from ketones. wikipedia.orglibretexts.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion over the ketone. wikipedia.orgmasterorganicchemistry.com This method allows for the synthesis of a diverse range of N-substituted (isoxazol-3-yl)(phenyl)methanamines by varying the amine component used in the reaction. For example, reaction with a primary amine (R-NH₂) will yield a secondary amine, while reaction with a secondary amine (R₂NH) will lead to a tertiary amine.

| Transformation | Reagents | Product |

| Reduction | NaBH₄ or LiAlH₄ | Isoxazol-3-yl(phenyl)methanol |

| Reductive Amination | R-NH₂, NaBH₃CN | N-alkyl-1-(isoxazol-3-yl)-1-phenylmethanamine |

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. ias.ac.insemnan.ac.irnih.gov While specific examples of multi-component reactions directly incorporating this compound are not extensively documented in the literature, the structural motifs present in this compound and its derivatives suggest their potential as substrates in various MCRs.

For instance, an aldehyde derivative, isoxazole-3-carbaldehyde , which can be synthesized from the corresponding primary alcohol, could serve as a key component in several well-known MCRs. These include the Passerini and Ugi reactions, which are powerful tools for the rapid generation of molecular diversity. nih.gov The Passerini reaction involves the combination of a carboxylic acid, an isocyanide, and an aldehyde or ketone, while the Ugi reaction brings together a carboxylic acid, an isocyanide, an aldehyde or ketone, and a primary amine.

Furthermore, the isoxazole scaffold itself can be synthesized through multi-component reactions. ias.ac.insemnan.ac.irias.ac.in A common approach involves the condensation of a β-dicarbonyl compound, hydroxylamine, and an aldehyde. ias.ac.insemnan.ac.irias.ac.in This strategy allows for the construction of the isoxazole ring with various substituents in a single step. By employing a β-ketoester bearing a phenyl group and an appropriate aldehyde, isoxazole derivatives structurally related to this compound can be accessed.

The development of novel MCRs that directly utilize this compound or its simple derivatives would be a valuable contribution to the field of heterocyclic chemistry, enabling the efficient synthesis of complex molecules with potential biological activities.

Advanced Spectroscopic and Structural Elucidation of Isoxazol 3 Yl Phenyl Methanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For isoxazol-3-yl(phenyl)methanone, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

The analysis of chemical shifts in ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom within the molecule. The isoxazole (B147169) ring, being an electron-deficient aromatic system, influences the chemical shifts of its constituent atoms and adjacent groups.

In derivatives of 3-phenylisoxazole, the proton on the 4th position of the isoxazole ring (H-4) typically appears as a singlet in the ¹H NMR spectrum. For instance, in 3,5-diphenylisoxazole, this proton signal is observed at approximately 6.84 ppm. rsc.org The protons of the phenyl ring attached to the carbonyl group and any phenyl substituent on the isoxazole ring show characteristic multiplets in the aromatic region (typically 7.4-8.2 ppm). rsc.org

¹³C NMR spectroscopy is crucial for identifying the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield shift. The carbons of the isoxazole ring (C3, C4, and C5) have distinct chemical shifts that are sensitive to substituent effects. nih.gov For example, in 3,5-diphenylisoxazole, the C3, C4, and C5 carbons of the isoxazole ring resonate at approximately 162.9, 97.4, and 170.3 ppm, respectively. rsc.org

¹⁵N NMR spectroscopy, while less common, provides direct information about the electronic environment of the nitrogen atom in the isoxazole ring. Studies on para-substituted 3-phenylisoxazoles have shown that the ¹⁵N chemical shifts are sensitive to the electronic effects of the substituents, which can be correlated with Hammett parameters. nih.gov This technique is valuable for understanding the electronic structure and reactivity of the isoxazole core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Isoxazole Derivatives (in CDCl₃)

| Compound | Isoxazole-H4 (ppm) | Aromatic-H (ppm) | Isoxazole-C3 (ppm) | Isoxazole-C4 (ppm) | Isoxazole-C5 (ppm) |

|---|---|---|---|---|---|

| 3,5-diphenylisoxazole rsc.org | 6.84 (s) | 7.43-7.53 (m), 7.81-7.91 (m) | 162.9 | 97.4 | 170.3 |

Note: Chemical shifts are solvent and concentration-dependent. s = singlet, d = doublet, t = triplet, m = multiplet.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. Key techniques include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation. It shows correlations between protons and carbons over two or three bonds. For this compound, HMBC can establish the crucial connection between the isoxazole and phenyl ketone moieties. For example, correlations would be expected from the protons on the phenyl ring to the carbonyl carbon, and from the H-4 proton of the isoxazole ring to the C3 and C5 carbons. researchgate.netresearchgate.net

These techniques, used in combination, provide a complete and reliable map of the molecular structure, confirming the regiochemistry of substitution on the isoxazole ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions with minimal fragmentation. nih.gov High-Resolution Mass Spectrometry (HRMS) coupled with these techniques allows for the determination of the accurate mass of the molecular ion (e.g., [M+H]⁺ in positive ion mode). mdpi.com This accurate mass is used to calculate the elemental composition, providing strong evidence for the molecular formula of the synthesized compound. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision-induced dissociation (CID) to produce a series of product ions. researchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of different structural components. uni-halle.dewvu.edu

For this compound, key fragmentation pathways often involve the cleavage of the isoxazole ring and the bond between the carbonyl group and the ring. researchgate.net Common fragmentation mechanisms for related heterocyclic compounds include:

Cleavage of the isoxazole ring: The N-O bond is inherently weak and often cleaves first, initiating a cascade of fragmentation events.

Formation of a benzoylium ion: A characteristic fragment at m/z 105, corresponding to [C₆H₅CO]⁺, is expected due to the cleavage of the bond between the carbonyl carbon and the isoxazole C3. This is a strong indicator of the benzoyl moiety.

Loss of small neutral molecules: The loss of molecules like CO, HCN, and NO from the parent or fragment ions can provide further clues about the structure. uni-halle.de

By analyzing these pathways, the connectivity of the core structure can be confirmed. mdpi.com

Table 2: Predicted Key Fragmentation Ions for this compound in ESI-MS/MS

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 174.05 | [M+H]⁺ | Protonated parent molecule |

| 105.03 | [C₆H₅CO]⁺ | Cleavage of C(carbonyl)-C3(isoxazole) bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.uk They are excellent for identifying the presence of specific functional groups. researchgate.netnih.gov

For this compound, the key vibrational bands include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹, is characteristic of the aryl ketone carbonyl group.

C=N Stretch: The stretching vibration of the isoxazole C=N bond usually appears in the 1550-1620 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the phenyl and isoxazole rings.

Ring Vibrations: Vibrations involving the entire isoxazole ring, including C-O stretching, occur at lower frequencies.

Raman spectroscopy can be particularly useful for observing the symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum, providing a more complete vibrational profile of the molecule. core.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Aryl Ketone) | IR | 1650 - 1680 | Strong |

| C=N (Isoxazole) | IR/Raman | 1550 - 1620 | Medium |

| C=C (Aromatic) | IR/Raman | 1450 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For compounds like this compound, which contain both phenyl and isoxazole rings, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. The conjugation between the aromatic phenyl ring, the carbonyl group, and the isoxazole moiety significantly influences the position and intensity of these absorption maxima (λmax).

Detailed research findings on various isoxazole derivatives demonstrate a range of absorption maxima, which are sensitive to the substitution pattern on the phenyl and isoxazole rings, as well as the solvent polarity. For instance, studies on heterocyclic azo dyes incorporating an isoxazole unit reveal absorption bands in the range of 310–470 nm. bohrium.com The introduction of different substituents can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. For example, the introduction of a benzoyl group at the second position of a thiophene (B33073) ring attached to a phenylazo-phenyl-isoxazole system results in a bathochromic shift. bldpharm.com

The electronic absorption spectra of oxazole (B20620) derivative dyes have been observed in the range of 355 - 495 nm. globalresearchonline.net In a study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, a structurally related compound, an experimental absorption maximum was recorded at 301 nm in dichloromethane. physchemres.org Hydrolysis products of certain isoxazole derivatives, namely aldehydes and amines, show absorption maxima around 350 nm and 286 nm, respectively. researchgate.net These findings highlight the influence of the molecular structure and environment on the electronic properties of isoxazole-containing compounds.

Table 1: UV-Vis Absorption Data for Selected Isoxazole Derivatives

| Compound/System | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Isoxazole azo derivatives | Various | 310 - 470 | bohrium.com |

| Oxazole derivative dyes | Chloroform | 355 - 495 | globalresearchonline.net |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Dichloromethane | 301 | physchemres.org |

| Hydrolysis products of Isoxazoline (B3343090)/Isoxazole Schiff bases (aldehyde) | Chloroform | ~350 | researchgate.net |

| Hydrolysis products of Isoxazoline/Isoxazole Schiff bases (amine) | Chloroform | ~286 | researchgate.net |

This table presents a summary of UV-Vis absorption data for various isoxazole derivatives to illustrate the typical electronic transition ranges.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For example, the crystal structure of (3-Phenylisoxazol-5-yl)methanol reveals that the isoxazole and phenyl rings are not coplanar, exhibiting a dihedral angle of 25.82(3)°. nih.gov This twist is a common feature in such bi-aryl systems, arising from a balance between conjugative effects, which favor planarity, and steric hindrance between the rings. The crystal packing of this molecule is stabilized by intermolecular O-H···O hydrogen bonds, forming ribbons, and further supported by weak C-H···O and C-H···N interactions. nih.gov

In another derivative, (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene)-2-[(E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ium bromide, the dihedral angles between the central thiazole (B1198619) ring and its attached phenyl and benzoyl rings are 54.81(7)° and 85.51(7)°, respectively, indicating significant twisting. nih.gov The crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid also shows a complex three-dimensional packing. researchgate.net

These examples demonstrate that the conformation of this compound in the solid state is likely to be non-planar, with a significant dihedral angle between the isoxazole and phenyl rings. The precise angle will be influenced by the crystal packing forces and any intermolecular interactions, such as hydrogen bonding or π-π stacking.

Table 2: Crystallographic Data for (3-Phenylisoxazol-5-yl)methanol

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₉NO₂ | nih.gov |

| Molecular Weight | 175.18 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 41.03(4) | nih.gov |

| b (Å) | 5.694(5) | nih.gov |

| c (Å) | 7.348(7) | nih.gov |

| β (°) | 98.51(2) | nih.gov |

| Volume (ų) | 1698(3) | nih.gov |

| Z | 8 | nih.gov |

| Dihedral Angle (Phenyl-Isoxazole) | 25.82(3)° | nih.gov |

This table provides the crystallographic data for a closely related derivative, (3-Phenylisoxazol-5-yl)methanol, to illustrate the typical solid-state structural parameters.

Computational and Theoretical Investigations of Isoxazol 3 Yl Phenyl Methanone

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to the computational study of isoxazole (B147169) derivatives. These methods are employed to investigate the molecule's geometry, electronic landscape, and spectroscopic signatures.

Geometry optimization is a primary step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For Isoxazol-3-yl(phenyl)methanone, this involves determining the bond lengths, bond angles, and dihedral angles that define its structure. The relative orientation of the phenyl ring and the isoxazole ring is of particular interest. In a study on the related compound (3-Phenyl-isoxazol-5-yl)methanol, X-ray crystallography revealed that the isoxazole and phenyl rings form a dihedral angle of 25.82 (3)°. nih.gov

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to the rotation around single bonds. For flexible molecules, this analysis is crucial for identifying the most stable conformers and understanding their relative energies. sciforum.netmdpi.com Computational methods can systematically explore the potential energy surface to locate various conformers. For instance, in studies of similar bicyclic systems, programs are used to generate multiple conformers, which are then optimized using methods like AMMOS (Automated Molecular Mechanics Optimization tool) or through DFT calculations. sciforum.netmdpi.com This process helps in understanding the molecule's flexibility and the energetic barriers between different conformations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=N | ~1.316 Å |

| Bond Length | C-C (in phenyl ring) | ~1.393-1.404 Å |

| Bond Angle | N-C-N (in imidazole (B134444) analogue) | ~112.5° |

| Bond Angle | C-N-C (in imidazole analogue) | ~106.3° |

The electronic structure of a molecule governs its reactivity and physical properties. Key aspects investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and optical properties. researchgate.net A smaller gap suggests higher reactivity and easier electronic excitation. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other species.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer and intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.5 eV | Relates to chemical stability and excitability |

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the peaks in an IR spectrum. Comparing the calculated spectrum with the experimental one helps in assigning the observed vibrational modes to specific bonds or functional groups. nih.govijpcbs.com For example, the characteristic C=N stretching of the isoxazole ring is typically observed in the range of 1614-1625 cm⁻¹. ijpcbs.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. nih.gov The calculations provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These predictions are valuable for interpreting experimental spectra and understanding the electronic structure. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental NMR data to confirm the molecular structure. researchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

For a chemical reaction to occur, reactants must pass through a high-energy transition state (TS). Locating the geometry of this TS and calculating its energy is crucial for understanding the reaction mechanism. Computational methods are used to search for these transition states on the potential energy surface.

Once the structures of the reactants, transition state, and products are optimized, the activation energy (Ea) can be determined. This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. For instance, in the [3+2] cycloaddition reactions forming isoxazole rings, DFT calculations have been used to determine that the activation energies (ΔG‡) can be in the range of 23-26 kcal/mol, which is consistent with the reactions proceeding under mild conditions. nih.govmdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug molecule (the ligand) and its biological target (the receptor), typically a protein. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more dynamic and realistic view of the binding stability and conformational changes.

While specific molecular docking and dynamics simulation data for the parent compound, this compound, are not extensively documented in publicly available research, numerous studies have been conducted on its derivatives, shedding light on the potential therapeutic applications of this chemical scaffold. These investigations have explored the interactions of this compound derivatives with a range of biological targets, including those involved in cancer and infectious diseases.

For instance, a series of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives were evaluated for their anticancer activity. sdiarticle3.comjournalijbcrr.com Molecular docking studies were performed on these compounds against the tubulin-colchicine binding site (PDB: 1SA0), a well-known target for anticancer drugs. sdiarticle3.com The results indicated that derivatives with specific substitutions exhibited strong binding affinities. Notably, compounds 4b and 4i in the study demonstrated significant interactions, which correlated with their observed anticancer activity against leukemia cell lines. sdiarticle3.comjournalijbcrr.com Compound 4b, with a methoxy (B1213986) group, showed a glide score of -6.551 and formed hydrogen bonds with Cys-241, along with a pi-cation interaction with Lys-352. sdiarticle3.com Compound 4i, containing a nitro group, had a glide score of -6.421 and formed a hydrogen bond with Lys-352. sdiarticle3.com These interactions highlight the importance of the substituted phenyl ring in modulating the binding affinity.

In another study, novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives were synthesized and their potential as antimicrobial agents was investigated through molecular docking against the main protease of COVID-19. nih.gov The docking scores for these derivatives were found to be in the range of -9.37 to -11.63 kcal/mol, indicating a strong theoretical affinity for the viral enzyme. nih.gov

The following table summarizes the molecular docking findings for some derivatives of this compound:

Table 1: Molecular Docking Data for this compound Derivatives| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1-(5-(4-methoxyphenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole (4b) | Tubulin-Colchicine Complex (1SA0) | -6.551 | Cys-241, Lys-352 | sdiarticle3.com |

| 1-(5-(4-nitrophenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole (4i) | Tubulin-Colchicine Complex (1SA0) | -6.421 | Lys-352 | sdiarticle3.com |

| [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives | COVID-19 Main Protease | -9.37 to -11.63 | Not specified | nih.gov |

QSAR and Cheminformatics Approaches for Structure-Activity Relationship Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the quantitative chemical structure of a series of compounds to their biological activity. Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. These approaches are instrumental in identifying the chemical features that are critical for a desired biological effect, thereby guiding the design of new, more active compounds.

For the isoxazole scaffold, several studies have highlighted the importance of substituents on the phenyl and isoxazole rings in determining the biological activity. For example, in the study of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives, the nature and position of the substituent on the phenyl ring were found to be crucial for their anticancer activity. sdiarticle3.comjournalijbcrr.com The presence of electron-donating groups like methoxy and electron-withdrawing groups like nitro at specific positions significantly influenced their potency. sdiarticle3.com

Similarly, research on other isoxazole derivatives has emphasized the role of specific structural motifs in their biological activity. For instance, studies on N-(5-tert-butyl-isoxazol-3-yl)-Nʹ-phenylurea derivatives identified them as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov The structure-activity relationship (SAR) studies in this case revealed that the tert-butyl group on the isoxazole ring and the urea (B33335) linkage were critical for high-affinity binding.

Cheminformatics tools are often used to analyze the "drug-likeness" of compounds based on various physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's rule of five. While specific QSAR models for this compound are not detailed in the available literature, the general principles of SAR derived from various studies on its derivatives provide a qualitative understanding of the structural requirements for biological activity.

The following table lists the chemical compounds mentioned in this article:

Applications of Isoxazol 3 Yl Phenyl Methanone in Advanced Chemical Disciplines

Role in Heterocyclic Chemistry and Scaffold Construction

The isoxazole (B147169) moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the synthesis of more complex heterocyclic systems. Isoxazol-3-yl(phenyl)methanone, in particular, serves as a versatile precursor for the construction of diverse polycyclic and functionalized molecules.

Precursor for Complex Polycyclic Systems

The reactivity of the isoxazole ring and the flanking ketone group in this compound allows for its elaboration into a variety of fused heterocyclic systems. The isoxazole ring can undergo ring-opening and rearrangement reactions, providing a synthetic entry to other heterocyclic structures. Furthermore, the carbonyl group can participate in condensations and cyclizations.

For instance, derivatives of this compound can be utilized in the synthesis of isoxazole-fused quinazolinones. nih.gov These complex tricyclic structures are of significant interest in medicinal chemistry. The synthesis often involves the reaction of an appropriately substituted isoxazole derivative with a suitable quinazolinone precursor, showcasing the role of the isoxazole as a key component in building molecular complexity.

Moreover, the general strategy of using isoxazole derivatives to construct fused heterocyclic systems is well-established. For example, the cyclocondensation of 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine (B1172632) hydrochloride yields tetrahydro-benzisoxazolone derivatives. mdpi.com This highlights the potential of ketone-containing isoxazoles to participate in the formation of polycyclic frameworks. While not a direct use of the title compound, it illustrates the synthetic pathways available for such structures. The synthesis of fused isoxazoles can also be achieved through intramolecular cycloadditions of precursors containing both a nitrile oxide (or its precursor) and an alkyne or alkene moiety. nih.gov

| Precursor Type | Resulting Fused System | Reference |

| Substituted Isoxazole | Isoxazole-fused Quinazolinone | nih.gov |

| Ketone-containing Isoxazole Precursor | Tetrahydro-benzisoxazolone | mdpi.com |

| Propargyl-substituted Methyl Azaarenes | Isoxazole-fused Tricyclic Quinazoline Alkaloids | nih.gov |

Chiral Auxiliary or Ligand Precursor Development

The isoxazole scaffold has been explored for the development of chiral ligands for asymmetric catalysis. Trisubstituted isoxazoles have been identified as selective allosteric ligands for retinoic-acid-receptor-related orphan receptor γt (RORγt), demonstrating the potential of the isoxazole core to be tailored for specific biological targets. While not directly involving this compound, this research underscores the capacity of the isoxazole framework to be functionalized into molecules with specific, high-affinity binding properties, a key characteristic for effective ligands in catalysis and medicinal chemistry.

Integration into Functional Organic Materials

The electronic properties of the isoxazole ring, coupled with the phenyl ketone moiety, make this compound an interesting candidate for the development of functional organic materials. These materials often rely on molecules with specific photophysical and electronic characteristics.

Chromophores and Fluorophores Design

Derivatives of isoxazoles have been investigated for their photophysical properties, indicating their potential as chromophores and fluorophores. For example, a pyrrolyl-isoxazole derivative has been shown to exhibit interesting photophysical behavior, acting as a donor-acceptor system. nih.gov The study of such systems is crucial for the design of new fluorescent probes and materials. The isoxazole ring can act as an electron-accepting unit, and when combined with an electron-donating group, can lead to molecules with intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence.

Furthermore, the synthesis of fluorescent probes from aromatic polycyclic nitrile oxides has led to the formation of isoxazole derivatives with notable photophysical properties. These compounds have been investigated for their potential use as chemical probes in biological imaging, highlighting the utility of the isoxazole scaffold in creating luminescent molecules.

Organic Semiconductors and Optoelectronic Materials Precursors

The electrochemical behavior of isoxazole derivatives suggests their potential application in organic electronics. A study on 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones revealed their electrochemical properties, which are relevant for the development of organic semiconductors. nih.gov While this is not the specific compound of interest, it points to the broader potential of the isoxazole class of compounds in this field. The ability to tune the electronic properties of the isoxazole ring through substitution makes it a promising component in the design of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The planarity and potential for π-π stacking in isoxazole-containing molecules are also advantageous for charge transport in organic semiconductor applications.

Contributions to Agrochemical and Medicinal Chemistry Research

The isoxazole ring is a well-recognized pharmacophore and is present in numerous compounds with a wide range of biological activities. This compound and its derivatives have been explored for their potential applications in both agrochemical and medicinal chemistry.

In the realm of agrochemicals, isoxazole derivatives have shown promise as fungicides. For instance, certain isoxazole compounds have been patented for their fungicidal activity, aiming to protect crops from fungal infestations.

In medicinal chemistry, the isoxazole scaffold is a versatile platform for the development of new therapeutic agents. Derivatives of this compound have been synthesized and evaluated for a variety of biological activities. For example, a series of 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues were identified as potent antagonists of Exchange proteins directly activated by cAMP (EPAC), which are potential targets for novel therapeutics. utmb.edu

Furthermore, isoxazole derivatives have been investigated for their antileishmanial activity. nih.gov The synthesis of C5-(isoxazol-3-yl)-pyrimidine nucleosides has yielded compounds with significant in vitro activity against Leishmania donovani. This highlights the role of the isoxazole moiety in the design of new antiparasitic agents. The synthesis of novel isoxazole-fused heterocycles has also led to the discovery of compounds with potential antineoplastic activity. nih.gov

The following table summarizes some of the reported biological activities of isoxazole derivatives related to the core structure of this compound:

| Derivative Class | Biological Activity | Target/Application | Reference |

| 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanides | EPAC Antagonism | Therapeutic Target | utmb.edu |

| C5-(Isoxazol-3-yl)-pyrimidine nucleosides | Antileishmanial | Leishmania donovani | nih.gov |

| Isoxazole-fused Quinazolinones | Antineoplastic | Cancer Therapy | nih.gov |

| Isoxazole Derivatives | Fungicidal | Agrochemical | |

| 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | Anticancer | Cancer Therapy | nih.gov |

Design and Synthesis of Potential Agro-active Compounds

The isoxazole moiety is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic core. nih.gov The unique electronic properties and metabolic stability of the isoxazole ring contribute to the biological activity and favorable pharmacokinetic profiles of these compounds. nih.govresearchgate.net Derivatives of this compound are actively investigated for their potential as next-generation agrochemicals, particularly as fungicides and insecticides.

The design strategy for new agro-active compounds often involves the modification of the phenyl ring and the isoxazole core of the parent molecule. By introducing various substituents, chemists can fine-tune the compound's lipophilicity, steric bulk, and electronic distribution, thereby optimizing its interaction with biological targets in pests and pathogens. For instance, the synthesis of isoxazole derivatives incorporating an acylhydrazine moiety has been explored to develop new insecticides. acs.org

The synthesis of these potential agrochemicals often relies on multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov A common synthetic route to isoxazole-containing compounds is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govrsc.org In the context of this compound derivatives, this could involve the reaction of a substituted benzoylacetylene with a hydroxylamine derivative or the reaction of a substituted benzaldoxime (B1666162) with an appropriate acetylene (B1199291) derivative. biolmolchem.com These synthetic strategies offer a high degree of flexibility, enabling the creation of diverse libraries of compounds for high-throughput screening.

Table 1: Examples of Isoxazole Derivatives and their Potential Agrochemical Applications

| Compound Class | Synthetic Strategy | Potential Application | Reference |